molecular formula C7H10N2O B12960146 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one CAS No. 13753-98-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one

Cat. No.: B12960146
CAS No.: 13753-98-5
M. Wt: 138.17 g/mol
InChI Key: WPBWOEFILDFNHZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the tetrahydro moiety.

    Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.

    Pyrido[1,2-a]pyrimidine: A related compound with an additional nitrogen atom in the ring structure.

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one is unique due to its tetrahydro moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable scaffold in drug design and development.

Properties

CAS No.

13753-98-5

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-3-one

InChI

InChI=1S/C7H10N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5H2

InChI Key

WPBWOEFILDFNHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NCC2=O)C1

Origin of Product

United States

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